

Isoleucyl tRNA synthetase-IN-2 chemical structure and properties

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Compound of Interest

Compound Name: Isoleucyl tRNA synthetase-IN-2

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An In-depth Technical Guide to Isoleucyl tRNA Synthetase-IN-2

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, properties, and mechanism of action of **Isoleucyl tRNA synthetase-IN-2**, a potent and selective inhibitor of Isoleucyl-tRNA synthetase (IleRS). This guide is intended to serve as a technical resource for researchers in academia and the pharmaceutical industry engaged in antibacterial drug discovery and the study of aminoacyl-tRNA synthetases.

Chemical Structure and Properties

Isoleucyl tRNA synthetase-IN-2, also referred to as compound 36a in the primary literature, is a synthetic molecule designed as an inhibitor of IleRS.^[1] Its chemical and physical properties are summarized in the table below.

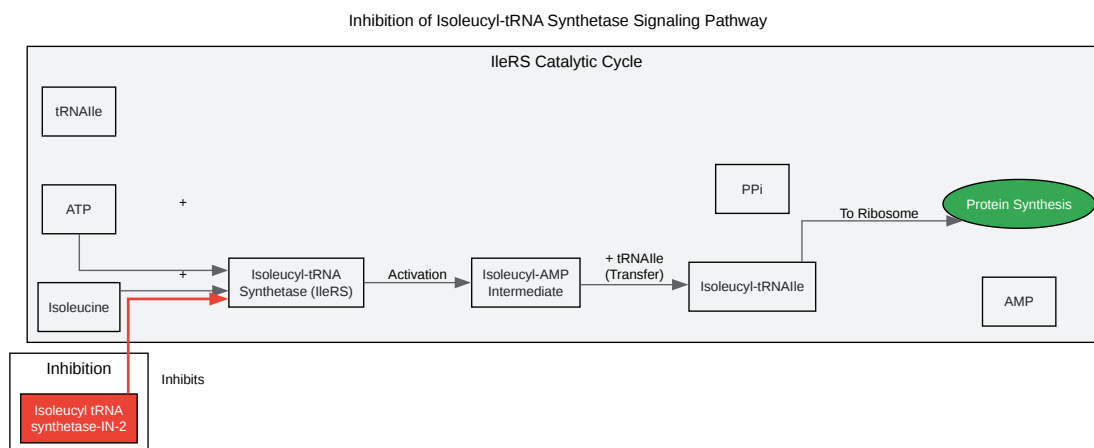
Property	Value	Reference
Molecular Formula	C22H33N5O8S	[1]
Molecular Weight	527.59 g/mol	[1]
CAS Number	2494195-61-6	[1]
SMILES	<chem>O--INVALID-LINK--COS(NC(--INVALID-LINK----INVALID-LINK--CC)=O)(=O)=O">C@H[C@@H]1OCCN2C=C(C3=CC=CC=C3)N=N2</chem>	[1]
Appearance	Not specified in available literature	
Solubility	Not specified in available literature	
Storage	Recommended storage at -20°C	

Mechanism of Action

Isoleucyl tRNA synthetase-IN-2 is a potent and selective inhibitor of isoleucyl-tRNA synthetase (IleRS), an essential enzyme in protein synthesis.[1] IleRS catalyzes the two-step aminoacylation of its cognate tRNA with isoleucine. This process is critical for the accurate translation of the genetic code.

The inhibitor is designed to mimic the isoleucyl-adenylate intermediate, the product of the first step of the aminoacylation reaction. By binding to the active site of IleRS, **Isoleucyl tRNA synthetase-IN-2** competitively inhibits the enzyme, preventing the attachment of isoleucine to its tRNA. This leads to a cessation of protein synthesis and ultimately, bacterial cell death.

The following diagram illustrates the canonical pathway of isoleucyl-tRNA synthesis and the point of inhibition by **Isoleucyl tRNA synthetase-IN-2**.



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Caption: Inhibition of the Isoleucyl-tRNA Synthetase catalytic cycle by **Isoleucyl tRNA synthetase-IN-2**.

Quantitative Data

The primary quantitative measure of the potency of **Isoleucyl tRNA synthetase-IN-2** is its apparent inhibition constant ($K_{i,app}$).

Compound	Target	Assay Type	Ki,app (nM)	Reference
Isoleucyl tRNA synthetase-IN-2 (36a)	Isoleucyl-tRNA Synthetase (IleRS)	Enzymatic Inhibition Assay	114 ± 13.5	[2]

Experimental Protocols

Detailed experimental protocols for the synthesis of **Isoleucyl tRNA synthetase-IN-2** and the specific enzymatic assay used for its characterization are described in De Ruyscher et al., Bioorg Med Chem. 2020. As access to the supplementary information of this specific publication is limited, a generalized protocol for a malachite green-based IleRS inhibition assay, a common method for this class of enzymes, is provided below.

A. Generalized IleRS Inhibition Assay Protocol (Malachite Green)

This assay measures the activity of IleRS by quantifying the amount of pyrophosphate (PPi) produced during the amino acid activation step. The PPi is hydrolyzed by inorganic pyrophosphatase to phosphate, which is then detected using a malachite green reagent.

Materials:

- Purified Isoleucyl-tRNA Synthetase (IleRS)
- L-Isoleucine
- ATP
- MgCl₂
- Tris-HCl buffer (pH 7.5)
- Inorganic Pyrophosphatase
- **Isoleucyl tRNA synthetase-IN-2** (or other inhibitors) dissolved in DMSO
- Malachite Green Reagent

- 96-well microplate
- Spectrophotometer

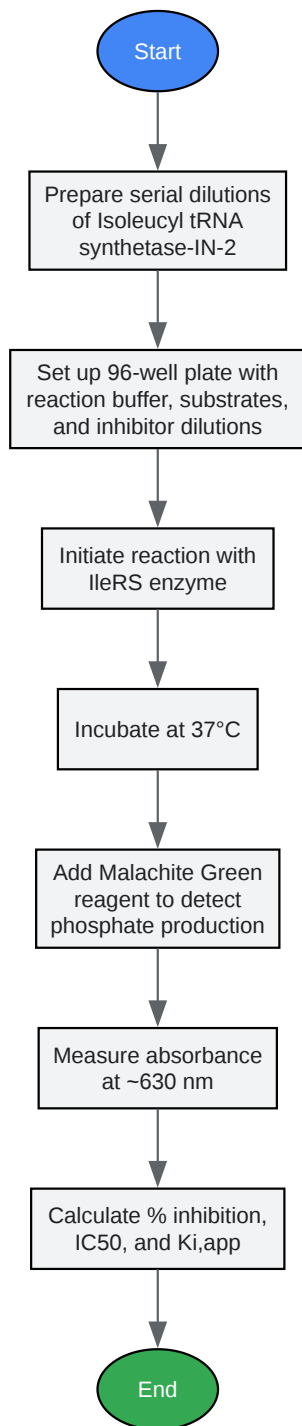
Procedure:

- **Reaction Mixture Preparation:** Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, L-isoleucine, ATP, and inorganic pyrophosphatase.
- **Inhibitor Addition:** Add varying concentrations of **Isoleucyl tRNA synthetase-IN-2** (or a DMSO control) to the wells of the microplate.
- **Enzyme Addition:** Initiate the reaction by adding a pre-determined concentration of IleRS to each well.
- **Incubation:** Incubate the plate at a constant temperature (e.g., 37°C) for a specific period (e.g., 30 minutes).
- **Reaction Termination and Color Development:** Stop the reaction and develop the color by adding the Malachite Green Reagent.
- **Measurement:** Measure the absorbance of each well at a wavelength of approximately 620-650 nm using a spectrophotometer.
- **Data Analysis:** Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve. The K_{i,app} can then be calculated using the Cheng-Prusoff equation if the K_m of the enzyme for its substrate is known.

B. Experimental Workflow Diagram

The following diagram outlines the general workflow for assessing the inhibitory activity of compounds against IleRS.

Experimental Workflow for IleRS Inhibitor Screening

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Caption: A generalized workflow for determining the inhibitory potency of **Isoleucyl tRNA synthetase-IN-2**.

Conclusion

Isoleucyl tRNA synthetase-IN-2 is a valuable research tool for studying the function of IleRS and for the development of novel antibacterial agents. Its potency and selectivity make it a strong candidate for further investigation. The information and protocols provided in this guide are intended to facilitate such research efforts. For the specific synthesis and enzymatic assay protocols for this compound, readers are encouraged to consult the primary literature.

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